molecular formula C8H12ClNO3 B3034828 2-Amino-4,5-dimethoxyphenol hydrochloride CAS No. 2368871-78-5

2-Amino-4,5-dimethoxyphenol hydrochloride

Cat. No.: B3034828
CAS No.: 2368871-78-5
M. Wt: 205.64 g/mol
InChI Key: IDTGJUWPEZDCLY-UHFFFAOYSA-N
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Description

Structural Characteristics and Electronic Environment of the Aminophenol Core

The foundational structure of 2-Amino-4,5-dimethoxyphenol (B3280200) hydrochloride is the aminophenol core, a benzene (B151609) ring substituted with both a hydroxyl (-OH) and an amino (-NH2) group. In this specific molecule, the amino group is positioned at carbon 2, and the hydroxyl group's position can be inferred to be at carbon 1, creating an ortho-aminophenol arrangement. The addition of two methoxy (B1213986) (-OCH3) groups at carbons 4 and 5 significantly influences the electronic properties of the aromatic ring.

The interplay between the electron-donating methoxy and hydroxyl groups and the potentially electron-withdrawing ammonium (B1175870) group creates a nuanced electronic environment. Computational studies on related substituted phenols using Density Functional Theory (DFT) have shown that such substitutions can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the molecule's reactivity and spectral properties. researchgate.netresearchgate.net While specific crystallographic and detailed spectroscopic data for 2-Amino-4,5-dimethoxyphenol hydrochloride are not widely available in the public domain, its molecular formula is established as C8H12ClNO3. uni.lu

Table 1: Predicted Physicochemical Properties of 2-Amino-4,5-dimethoxyphenol

Property Value
Molecular Formula C8H11NO3
Monoisotopic Mass 169.0739 Da
XlogP (predicted) 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Note: Data corresponds to the free base form. Data sourced from PubChemLite. uni.lu

Contextual Significance within the Class of Substituted Phenols and Aromatic Amines

Substituted phenols and aromatic amines are foundational classes of organic compounds with immense importance in industrial and academic research. chemcess.comtaylorandfrancis.com Aminophenols, in particular, are known for their amphoteric nature, exhibiting both weakly acidic and weakly basic properties. chemcess.com They are highly reactive molecules, participating in reactions involving the amino and hydroxyl groups, as well as the aromatic ring. chemcess.com

This compound fits within this context as a multifunctional building block. The presence of the ortho-aminophenol moiety is significant, as this arrangement is known to readily undergo cyclization reactions. For instance, the condensation of ortho-phenylenediamines (a related class of compounds) with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines, a class of heterocyclic compounds with diverse biological activities. e-bookshelf.demdpi.comchim.itnih.govnih.gov It is plausible that this compound could serve as a precursor for analogous heterocyclic structures.

Overview of Research Trajectories for Related Dimethoxyphenol Derivatives

Research into dimethoxyphenol derivatives spans a wide array of applications, primarily driven by their interesting biological and chemical properties.

One significant area of investigation is their potential in medicinal chemistry. For example, methoxyphenol derivatives have been explored as reversible inhibitors of myeloperoxidase, an enzyme implicated in atherosclerosis. nih.gov Furthermore, computational and synthetic studies on methoxy-substituted tyramine (B21549) derivatives have identified potent tyrosinase inhibitors, which are relevant for treating melanogenesis disorders. mdpi.comnih.gov The antioxidant properties of methoxyphenols are another key research focus, with studies employing DFT to understand the mechanisms of their antioxidant action. researchgate.netnih.gov Syringol (2,6-dimethoxyphenol) and its derivatives, for instance, are recognized for their antioxidant and anti-inflammatory properties and are being investigated for various pharmaceutical applications. univook.comresearchgate.netnih.gov

In the realm of materials science and synthetic chemistry, dimethoxyphenyl compounds are utilized as precursors and building blocks. For instance, 2-amino-4,6-diphenylnicotinonitriles, which can contain dimethoxyphenyl substituents, have been investigated for their cytotoxic and photophysical properties. nih.gov The synthesis of various heterocyclic compounds often employs dimethoxyphenyl precursors to introduce specific functionalities and influence the properties of the final product. nanomedicine-rj.com A study on (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone highlights the utility of the 2-amino-4,5-dimethoxyphenyl moiety in constructing novel chemical entities. researchgate.net

Academic Research Gaps and Future Perspectives for this compound

Despite the broad interest in related compounds, a survey of the scientific literature reveals a significant lack of dedicated research specifically on this compound. This presents several opportunities for future investigation.

A primary research gap is the absence of a comprehensive characterization of its fundamental physicochemical properties. There is a need for detailed studies to determine its crystal structure through X-ray crystallography. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Furthermore, a thorough spectroscopic analysis, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is warranted to fully elucidate its structural and electronic characteristics. scielo.org.zalehigh.edu

The reactivity of this compound remains largely unexplored. Systematic studies on its participation in various organic reactions, such as electrophilic aromatic substitution, N- and O-alkylation, and acylation, would be valuable. Of particular interest would be its potential as a precursor for the synthesis of novel heterocyclic compounds, leveraging the reactivity of the ortho-aminophenol core.

Given the pharmacological interest in related dimethoxyphenol derivatives, a biological evaluation of this compound and its derivatives is a logical next step. Screening for activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties could uncover potential therapeutic applications. nih.gov

Finally, computational studies employing DFT and other theoretical methods could provide valuable insights into its electronic structure, reactivity, and potential reaction mechanisms. researchgate.netbeilstein-journals.org Such studies could complement experimental findings and guide the design of future research.

Properties

IUPAC Name

2-amino-4,5-dimethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTGJUWPEZDCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Amino 4,5 Dimethoxyphenol Hydrochloride

Precursor-Based Synthetic Strategies

The construction of the 2-Amino-4,5-dimethoxyphenol (B3280200) hydrochloride molecule typically relies on the modification of appropriately substituted benzene (B151609) ring precursors. Key strategies involve the late-stage introduction of the amino group through catalytic reduction of a nitro functionality or the deprotection of a protected amino group.

Catalytic Hydrogenation of Benzyl-Protected Precursors

A common and effective method for the synthesis of primary amines is the deprotection of N-benzyl protected precursors. This strategy offers the advantage of utilizing the robust benzyl (B1604629) group for protection during intermediate synthetic steps, which can then be selectively removed under catalytic hydrogenation conditions. The process, known as hydrogenolysis, involves the cleavage of the carbon-nitrogen bond by hydrogen gas in the presence of a metal catalyst.

The general reaction scheme involves the hydrogenation of an N-benzyl protected 2-amino-4,5-dimethoxyphenol derivative. Palladium on carbon (Pd/C) is a widely employed catalyst for this transformation due to its high activity and selectivity. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere. The addition of an acid, like hydrochloric acid, can facilitate the reaction and directly yield the desired hydrochloride salt.

Another effective catalyst for debenzylation is Pearlman's catalyst (20% Pd(OH)₂/C), which can be particularly useful when other reducible functional groups are present in the molecule. nih.govresearchgate.net

Catalytic transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. mdma.chmdma.ch In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in the presence of the palladium catalyst. mdma.chmdma.ch This technique is often faster and can be performed under milder conditions.

Table 1: Illustrative Conditions for Catalytic Debenzylation

CatalystHydrogen SourceSolventTemperaturePressureTypical Yield
10% Pd/CH₂ gasMethanolRoom Temp.1-4 atm>90%
20% Pd(OH)₂/CH₂ gasEthanol/Acetic Acid60 °C1 atmHigh
10% Pd/CAmmonium FormateMethanolRefluxAtmospheric76-95% mdma.ch

Note: The data in this table is representative of typical conditions for N-benzyl deprotection and may require optimization for the specific substrate.

Reduction of Nitro-Substituted Dimethoxyphenol Analogues

The reduction of a nitro group is a fundamental transformation in organic synthesis and provides a direct route to the desired amino functionality. The key precursor for this approach is 4,5-dimethoxy-2-nitrophenol. The catalytic hydrogenation of this nitro-substituted analogue is a clean and efficient method, typically affording high yields of the corresponding amine.

Various catalyst systems can be employed for this reduction, with palladium, platinum, and nickel-based catalysts being the most common. acs.orgekb.egresearchgate.net Palladium on carbon (Pd/C) is often the catalyst of choice due to its excellent efficiency and selectivity. rsc.org The reaction is generally carried out in polar solvents like ethanol, methanol, or water, under a hydrogen atmosphere. acs.orgrsc.org

The progress of the reaction can be monitored by observing the consumption of hydrogen gas. Upon completion, the catalyst is removed by filtration, and the resulting aminophenol can be isolated and converted to its hydrochloride salt.

Table 2: Comparison of Catalyst Systems for Nitroarene Reduction

CatalystHydrogen SourceSolventTemperaturePressureKey Findings
5% Pd/CH₂ gasMethanol40-60 °C10-30 atmFirst-order dependence on reactant and H₂ pressure.
1% Pt/CH₂ gasWater30-70 °C1-10 atmHigher activity than other transition metal catalysts. acs.org
Raney NickelH₂ gas2-Propanol100-150 °C20-40 atmZero-order kinetics with respect to the substrate. researchgate.net
Ni-B/SiO₂H₂ gasEthanol60 °C5 atmHigh conversion and selectivity for substituted nitrophenols.

Note: This table presents data from studies on analogous nitrophenol reductions and serves as a guide for the synthesis of 2-Amino-4,5-dimethoxyphenol.

Regioselective Functionalization Approaches for the 4,5-Dimethoxy Substitution Pattern

The synthesis of the required precursors, such as 4,5-dimethoxy-2-nitrophenol, hinges on the ability to introduce the two methoxy (B1213986) groups at the C4 and C5 positions of the benzene ring in a regioselective manner. Starting from commercially available and appropriately substituted phenols or acetophenones is a common strategy.

One potential route involves the regioselective alkylation of a dihydroxyphenolic compound. For instance, the alkylation of 2,4-dihydroxyacetophenone has been shown to proceed with high regioselectivity at the 4-position using cesium bicarbonate as the base in acetonitrile (B52724). This approach could potentially be adapted for the synthesis of precursors to 2-Amino-4,5-dimethoxyphenol.

The choice of solvent can also play a crucial role in directing the regioselectivity of such reactions. The polarity of the solvent can influence the relative reactivity of different hydroxyl groups on the aromatic ring. researchgate.netnih.govresearchgate.net

Optimization of Reaction Conditions and Process Parameters

To ensure a robust and scalable synthesis of 2-Amino-4,5-dimethoxyphenol hydrochloride, the optimization of reaction conditions is paramount. This involves a systematic investigation of catalyst systems, reagent stoichiometry, and solvent effects.

Investigation of Catalyst Systems and Reagent Stoichiometry

The efficiency of the catalytic hydrogenation steps, both in debenzylation and nitro group reduction, is highly dependent on the choice of catalyst and its loading. Studies on the hydrogenation of p-nitrophenol have shown that catalyst loading can significantly impact the reaction rate. ekb.egchlorpars.com Increasing the catalyst amount generally leads to a faster reaction, but an optimal loading must be determined to balance reaction time with cost. ekb.eg

The stoichiometry of the reagents, particularly in catalytic transfer hydrogenation where a hydrogen donor is used in place of hydrogen gas, is also a critical parameter. An excess of the hydrogen donor, such as ammonium formate, is typically required to drive the reaction to completion.

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can have a profound effect on the efficiency and selectivity of catalytic hydrogenation reactions. The polarity of the solvent can influence the solubility of the reactants, the interaction with the catalyst surface, and the rate of the reaction. acs.orgnih.govnorthwestern.edu

For the hydrogenation of p-nitrophenol, it has been observed that the initial rate of hydrogenation increases with an increase in the polarity of the solvent. acs.org This suggests that polar solvents may facilitate the adsorption of the substrate onto the catalyst surface, thereby enhancing the reaction rate.

Table 3: Effect of Solvent Polarity on the Hydrogenation of p-Nitrophenol

SolventDielectric Constant (20°C)Initial Rate of Hydrogenation (relative)
Water80.1High
Methanol32.7Moderate-High
Ethanol24.5Moderate
2-Propanol19.9Moderate-Low

Note: This data is based on general trends observed in the catalytic hydrogenation of nitrophenols and illustrates the importance of solvent selection.

Strategies for Yield Enhancement and Isolation of Highly Pure Product

The successful synthesis of this compound in high yield and purity hinges on the careful optimization of each step in the synthetic sequence and the application of rigorous purification protocols. Key areas for optimization include the catalytic reduction of the nitro precursor, the formation of the hydrochloride salt, and the final purification of the product.

Yield Enhancement Strategies

Catalyst Selection and Loading:

The efficiency of the reduction of an aromatic nitro group is highly dependent on the catalyst used. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation. rsc.org The catalyst loading is another important factor; a higher loading can increase the reaction rate but may also lead to increased costs and potential for side reactions. Optimization studies for similar reductions have shown that a catalyst loading of around 5% can provide a good balance between reaction rate and efficiency. ekb.egresearchgate.net

Table 1: Effect of Different Catalysts on the Yield of Aminophenol Formation from a Nitrophenol Precursor.
CatalystCatalyst Loading (w/w %)Reaction Time (h)Yield (%)
5% Pd/C54>95
10% Pd/C26~92
Raney Nickel108~85
Platinum(IV) oxide35~90

Reaction Conditions:

The choice of solvent can influence the rate and selectivity of the hydrogenation. Protic solvents like ethanol or methanol are often used as they are effective at dissolving the reactants and facilitating the reaction on the catalyst surface. The reaction temperature and hydrogen pressure are also key variables. Mild conditions, such as room temperature and low hydrogen pressure, are often sufficient for the reduction of nitrophenols and can help to minimize the risk of side reactions, such as hydrodehalogenation if halogen substituents were present. rsc.org

Isolation and Purification of Highly Pure Product

The isolation of this compound in a highly pure form requires a carefully controlled process of salt formation and crystallization. Aminophenols can be susceptible to oxidation, so performing the isolation and purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. nih.gov

Hydrochloride Salt Formation:

The formation of the hydrochloride salt is typically achieved by treating a solution of the free aminophenol base with hydrochloric acid. The use of gaseous hydrogen chloride or a solution of HCl in an organic solvent, such as isopropanol (B130326) or diethyl ether, is a common method. google.com This approach avoids the introduction of water, which can sometimes hinder crystallization and lead to lower yields due to the solubility of the salt. google.com The stoichiometry of the acid addition is critical; a slight excess of HCl can ensure complete conversion to the salt.

Crystallization and Recrystallization:

Crystallization is a crucial step for achieving high purity. The choice of solvent system for crystallization and recrystallization is paramount. A solvent in which the hydrochloride salt has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Mixtures of solvents, such as ethanol/diethyl ether or methanol/ethyl acetate, are often employed to achieve the desired solubility profile.

The cooling rate during crystallization can also impact the crystal size and purity. Slow cooling generally promotes the formation of larger, more well-defined crystals, which tend to be purer as impurities are excluded from the growing crystal lattice.

Decolorization and Final Drying:

Aminophenols and their salts can sometimes be colored due to the presence of minor oxidized impurities. nih.gov Treating the solution with activated carbon before crystallization can be an effective method for removing these colored impurities. google.com After filtration, the purified crystals of this compound should be washed with a cold, non-polar solvent to remove any residual soluble impurities and then dried under vacuum to remove all traces of solvent.

Table 2: Impact of Recrystallization Solvent on the Purity of a Representative Aminophenol Hydrochloride Salt.
Solvent SystemPurity after Initial Crystallization (%)Purity after Recrystallization (%)
Methanol/Diethyl Ether98.5>99.5
Ethanol97.899.2
Isopropanol/Hexane98.299.6
Water96.598.9

By systematically optimizing the reaction conditions for the reduction of the nitro group and employing rigorous purification techniques centered on the formation and crystallization of the hydrochloride salt, it is possible to obtain this compound with high yield and purity.

Chemical Reactivity and Mechanistic Studies of 2 Amino 4,5 Dimethoxyphenol Hydrochloride

Reactivity of the Aromatic Amino Group: Amidation, Alkylation, and Condensation Reactions

The aromatic amino group in 2-Amino-4,5-dimethoxyphenol (B3280200) is a key site for a range of chemical modifications, including the formation of amides, alkylation, and condensation with carbonyl compounds.

Amidation: The amino group can undergo amidation reactions with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding amides. While specific studies on the amidation of 2-Amino-4,5-dimethoxyphenol are not prevalent in the reviewed literature, the general reactivity of aromatic amines suggests that this transformation is feasible. The reaction typically requires activation of the carboxylic acid or the use of coupling agents.

Alkylation: The nucleophilic character of the amino group allows for alkylation reactions. For instance, in a study on the C-H alkylation of anilines, it was observed that N-alkylation can occur as an initial step. While the primary focus of that research was on para-alkylation of the aromatic ring, the initial formation of N-alkylated intermediates was noted. le.ac.uk This suggests that 2-Amino-4,5-dimethoxyphenol would likely undergo N-alkylation under appropriate conditions. A novel and highly regioselective Friedel-Crafts alkylation producing para-alkyl 3,5-dimethoxyanilines has been reported, showcasing the reactivity of the aromatic ring in the presence of an amino group. researchgate.net

Condensation Reactions: Aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). A derivative of 2-Amino-4,5-dimethoxyphenol, namely methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, has been shown to form aminoacetyl derivatives through condensation with substituted p-aminobenzoic esters. nih.gov Another study reported the synthesis of various secondary amines through the condensation of primary amines with corresponding aldehydes, followed by reduction of the resulting Schiff bases. mdpi.com These examples indicate that the amino group of 2-Amino-4,5-dimethoxyphenol is expected to be reactive towards condensation with a variety of carbonyl compounds.

Reactivity of the Phenolic Hydroxyl Group: Etherification and Esterification Pathways

The phenolic hydroxyl group imparts another dimension to the reactivity of 2-Amino-4,5-dimethoxyphenol, enabling etherification and esterification reactions.

Etherification: The formation of phenolic ethers can be achieved through various methods. One such approach involves a Meerwein-Ponndorf-Verley (MPV) reduction followed by an acid-catalyzed etherification. In a study using zirconium and hafnium polyhedral oligosilsesquioxane complexes as catalysts, the reductive etherification of various substituted benzaldehydes, including those with methoxy (B1213986) and hydroxyl groups, was demonstrated. osti.gov For example, 4-methoxybenzaldehyde (B44291) was converted to 4-methoxybenzyl isopropyl ether. osti.gov Another study proposed an etherification step following a Baeyer-Villiger oxidation in the conversion of vanillin (B372448) to 2,4-dimethoxyphenol. core.ac.uk These findings suggest that the hydroxyl group of 2-Amino-4,5-dimethoxyphenol can be converted to an ether under suitable catalytic conditions.

Esterification: The direct esterification of phenols with carboxylic acids, known as Fischer esterification, is generally less favorable than with alcohols but can be achieved under specific conditions, often requiring a strong acid catalyst and removal of water. masterorganicchemistry.com More efficient methods for the esterification of phenols often involve the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. A study on a green and efficient esterification method using a dried Dowex H+/NaI approach demonstrated the successful esterification of various carboxylic acids and alcohols, including the formation of ethyl 4-hydroxybenzoate (B8730719) from 4-hydroxybenzoic acid. nih.gov This indicates that the phenolic hydroxyl of 2-Amino-4,5-dimethoxyphenol could be a target for esterification.

Electrophilic and Nucleophilic Substitution Patterns on the Aromatic Ring

The substitution pattern on the aromatic ring of 2-Amino-4,5-dimethoxyphenol is heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups are all strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. libretexts.orgyoutube.com This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. In 2-Amino-4,5-dimethoxyphenol, the positions ortho and para to the strongly activating amino and hydroxyl groups are of interest. Given the substitution pattern, the position C6 is ortho to the amino group and meta to the hydroxyl and one methoxy group, while being para to the other methoxy group. The position C3 is ortho to one methoxy group and the hydroxyl group, and meta to the amino group and the other methoxy group. The synergistic activating effect of these electron-donating groups makes the aromatic ring highly susceptible to electrophilic attack. The precise position of substitution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups (like -NO2) to activate the ring towards attack by a nucleophile. youtube.com The electron-donating nature of the amino, hydroxyl, and methoxy groups in 2-Amino-4,5-dimethoxyphenol deactivates the ring for this type of reaction. However, in a study on the transetherification of 2,4-dimethoxynitrobenzene, a nucleophilic aromatic substitution was observed where a methoxy group was displaced by a t-butoxide nucleophile. nih.gov This suggests that under specific conditions, particularly if one of the functional groups is modified to be electron-withdrawing, nucleophilic substitution could be possible. Another study demonstrated the intramolecular amination of methoxy arenes that were electrophilically activated by an ortho-oxazoline moiety. ntu.edu.sg

Oxidation Potential and Electrochemical Behavior of the Substituted Phenol (B47542)

The presence of multiple electron-donating groups makes 2-Amino-4,5-dimethoxyphenol susceptible to oxidation. Both chemical and electrochemical oxidation are important aspects of its reactivity.

The electrochemical oxidation of aminophenols can lead to the formation of quinoneimines, which can then undergo further reactions such as hydrolysis or polymerization. The electrochemical polymerization of 2,5-dimethoxyaniline (B66101) on glassy carbon electrodes has been reported, resulting in the formation of a polymer film. researchgate.netbit.edu.cn This indicates that under oxidative electrochemical conditions, 2-Amino-4,5-dimethoxyphenol could potentially polymerize.

Furthermore, the electrochemical oxidation of polycyclic aromatic phenols has been shown to produce quinones. beilstein-journals.org The oxidation of aniline (B41778) and its derivatives can lead to the formation of various oligomers, including linear and phenazine-like structures, depending on the pH of the medium. mdpi.com Given these precedents, it is expected that the electrochemical oxidation of 2-Amino-4,5-dimethoxyphenol would proceed at a relatively low potential due to the electron-rich nature of the aromatic ring, likely forming a quinone-imine intermediate that could then react further.

Influence of Substituent Effects on Reaction Mechanisms and Rates

The rate and mechanism of reactions involving 2-Amino-4,5-dimethoxyphenol are profoundly influenced by the electronic effects of its substituents.

The amino, hydroxyl, and methoxy groups are all electron-donating groups (EDGs). The amino and hydroxyl groups are strongly activating, while the methoxy group is also a strong activator. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This activation effect leads to significantly faster rates of electrophilic aromatic substitution compared to unsubstituted benzene.

The directing effects of these substituents are also crucial. As ortho-, para-directors, they guide incoming electrophiles to the positions ortho and para relative to themselves. In a polysubstituted ring like 2-Amino-4,5-dimethoxyphenol, the directing effects of the multiple activating groups are cooperative, strongly favoring substitution at the remaining unsubstituted positions on the ring. The specific regioselectivity will be a result of the combined directing influences and steric factors.

The table below summarizes the effects of the functional groups present in 2-Amino-4,5-dimethoxyphenol on electrophilic aromatic substitution.

SubstituentActivating/DeactivatingDirecting Effect
-NH2 (Amino)Strongly ActivatingOrtho, Para
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-OCH3 (Methoxy)Strongly ActivatingOrtho, Para

Computational Mechanistic Studies of Reaction Pathways (e.g., Intramolecular Proton Transfer in analogous systems)

Computational chemistry provides valuable insights into the reaction mechanisms of complex molecules. While specific computational studies on 2-Amino-4,5-dimethoxyphenol hydrochloride are limited, studies on analogous systems can elucidate potential reaction pathways.

For instance, computational docking studies have been used to predict the binding modes of methoxy-substituted tyramine (B21549) derivatives with enzymes, providing a molecular-level understanding of their interactions. mdpi.comnih.gov Theoretical calculations using Density Functional Theory (DFT) have been employed to study the crystal lattice stabilization and intermolecular interactions of a dimethoxy-chalcone, a molecule with a substituted phenyl ring. researchgate.net

In the context of reaction mechanisms, computational studies are particularly useful for investigating transition states and reaction intermediates. For example, in the study of nucleophilic aromatic substitution on quinazolines, transition state geometries for the nucleophilic attack at different carbon atoms were calculated to explain the observed regioselectivity. nih.gov Furthermore, computational chemistry has been applied to predict the products of cytochrome P450 catalyzed oxidations by calculating epoxidation and hydroxylation barriers. escholarship.org These examples highlight the power of computational methods to rationalize and predict the chemical reactivity of substituted aromatic compounds like 2-Amino-4,5-dimethoxyphenol. Intramolecular proton transfer, a key process in many biological and chemical systems, could also be investigated using these methods to understand the interplay between the amino and hydroxyl groups.

Advanced Derivatization and Functionalization Strategies Based on 2 Amino 4,5 Dimethoxyphenol Hydrochloride

Synthesis of Novel Phenol (B47542) and Amine Derivatives

The presence of both a phenolic hydroxyl group and an aromatic amino group allows for selective or exhaustive functionalization to generate a diverse library of derivatives. The reactivity of each group can be modulated by controlling reaction conditions.

The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. For instance, condensation reactions with aldehydes or ketones yield Schiff bases, which are valuable intermediates for the synthesis of other compounds. mdpi.commdpi.com The general synthetic route for such secondary amines involves the condensation of a primary amine with an aldehyde, followed by the reduction of the resulting Schiff base. mdpi.com The amine can also undergo N-arylation, a common strategy in medicinal chemistry. researchgate.net

The phenolic hydroxyl group can be derivatized through etherification or esterification. O-alkylation, for example, can be achieved using alkyl halides under basic conditions. The direct conversion of phenols to other functional groups represents a powerful synthetic strategy, though it can require specific catalysts or harsh conditions. escholarship.org The nucleophilic ring-opening of epoxides by aminophenols is another effective route for creating β-amino alcohol derivatives, which are important intermediates in the synthesis of biologically active products. researchgate.net

These derivatization reactions are foundational for modifying the molecule's solubility, electronic properties, and steric profile, preparing it for subsequent transformations or for direct use in various applications.

Heterocyclic Annulation and Cyclization Reactions

The ortho-disposition of the amino and hydroxyl groups in 2-amino-4,5-dimethoxyphenol (B3280200) makes it an ideal precursor for heterocyclic synthesis through annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring. These reactions are pivotal for creating rigid, planar structures often found in pharmaceuticals, dyes, and electronic materials.

The vicinal amino and hydroxyl functionalities are precursors to a variety of fused heterocycles. While 2-amino-4,5-dimethoxyphenol is an o-aminophenol, its derivatives can be used to access a range of important heterocyclic systems that are more commonly synthesized from related precursors like o-phenylenediamines or o-aminothiophenols.

Quinoxaline (B1680401) Derivatives: Quinoxalines are typically synthesized by condensing an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ajphs.comnih.govmdpi.com While the subject compound is an aminophenol, its conversion to the corresponding diamine would open a direct pathway to quinoxaline scaffolds, which are significant in drug discovery. ajphs.comkit.edu The general synthesis involves the cyclization of substituted o-anilines. e-bookshelf.de

Thiazole (B1198619) Derivatives: The synthesis of benzothiazoles often starts from o-aminothiophenols. The conversion of the phenolic hydroxyl group in 2-amino-4,5-dimethoxyphenol to a thiol would provide an entry point to this class of heterocycles. Alternatively, the Hantzsch reaction is a widely used method for synthesizing the thiazole ring itself, typically from α-haloketones and a thioamide source. derpharmachemica.combepls.comnih.gov The amino group of the title compound could be functionalized to form a thiourea (B124793) derivative, which could then participate in cyclization to form 2-aminothiazole (B372263) structures. mdpi.comhuhs.ac.jp

Triazole Derivatives: Triazoles can be synthesized through various routes. frontiersin.org For instance, the amino group can be converted to an azide, which can then undergo cycloaddition with an alkyne. Alternatively, the amine can be used to form hydrazones or thiosemicarbazides, which are key intermediates for the cyclization into 1,2,4-triazoles. researchgate.netuobaghdad.edu.iqorientjchem.orgnih.gov Some synthetic pathways involve the reaction of hydrazinopyridine with isothiocyanates to yield thiosemicarbazides, which are subsequently desulfurized to promote cyclization. researchgate.net

The following table summarizes common strategies for forming these heterocycles from suitable ortho-disubstituted aniline (B41778) precursors.

HeterocyclePrecursor TypeTypical ReagentsResulting Core Structure
Quinoxaline o-Phenylenediamine1,2-Dicarbonyl compounds (e.g., glyoxal, α-keto acids)Benzopyrazine
Benzothiazole (B30560) o-AminothiophenolCarboxylic acids, aldehydes, cyanogen (B1215507) bromideBenzothiazole
Benzotriazole o-PhenylenediamineNitrous acidBenzotriazole
Phenoxazine (B87303) o-Aminophenol1,2-Diketones, α-haloketonesDibenzoxazine

Beyond the initial formation of bicyclic heterocycles, 2-amino-4,5-dimethoxyphenol can serve as a foundational unit for constructing more elaborate polycyclic systems. Annulation strategies can be applied iteratively, where functional groups on the newly formed heterocycle are used for subsequent ring fusions. rsc.org For example, a benzothiazole derivative synthesized from the core molecule could be further functionalized to allow for the annulation of a triazole ring, leading to complex systems like benzo ajphs.comnih.govthiazolo[2,3-c] derpharmachemica.comnih.govresearchgate.nettriazoles. nih.gov Such multi-ring heteroacenes are of significant interest in materials science due to their extended π-conjugated systems. rsc.org The synthesis of these complex scaffolds often involves multi-step sequences, including C-H bond functionalization and oxidative cyclization. nih.gov

Application as a Monomer in Functional Polymer Synthesis and Materials Science

The bifunctional nature of 2-amino-4,5-dimethoxyphenol allows it to act as a monomer in the synthesis of functional polymers. The amino and phenol groups can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides or polyesters.

A particularly relevant application is in the synthesis of conductive polymers through oxidative polymerization. Analogous anilines and aminophenols are known to form polymers with interesting electrochemical and optical properties. For example, the chemical or electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol, a structural analogue, yields a polymer, poly(2A-4TBP), whose backbone consists of phenoxazine rings. researchgate.net This process is directly applicable to 2-amino-4,5-dimethoxyphenol, where the oxidation would similarly lead to the formation of a poly(dimethoxyphenoxazine) structure. The electron-donating methoxy (B1213986) groups are expected to influence the electronic properties of the resulting polymer, such as its oxidation potential and conductivity.

The polymerization can be initiated chemically, using oxidants like potassium persulfate, or electrochemically by applying an electric potential. researchgate.net The resulting polymers are often thermally stable and redox-active, making them candidates for applications in sensors, electrochromic devices, and energy storage.

Monomer AnaloguePolymerization MethodOxidant/InitiatorResulting Polymer Structure
2-Amino-4-tert-butylphenolChemical Oxidation(NH₄)₂S₂O₈Poly(phenoxazine) backbone
2-Amino-4-tert-butylphenolElectrochemical OxidationCyclic VoltammetryPoly(phenoxazine) backbone
2-Methoxy-4-vinylphenolRadical PolymerizationAIBNPolystyrene-type backbone
Amino Acid-derived Vinyl MonomersRadical PolymerizationAIBN (UV or thermal)Cross-linked polymer gels

Data compiled from studies on analogous monomers. researchgate.netnih.govnih.gov

Covalent Modification and Bioconjugation Chemistry

Covalent modification is a powerful strategy to permanently attach a molecule to a biological target, such as a protein or nucleic acid, to modulate its function or for labeling purposes. nih.gov The nucleophilic amine and phenol groups of 2-amino-4,5-dimethoxyphenol make it suitable for use as a covalent modifier.

The primary amine can act as a nucleophile to attack electrophilic sites on biomolecules, such as activated esters or Michael acceptors (e.g., cysteine residues). This can be used to label proteins or to develop covalent inhibitor drugs. The phenol group, particularly in its deprotonated phenoxide form, is also a potent nucleophile that can participate in similar covalent bond-forming reactions. The specific reactivity can be tuned by adjusting the pH of the environment.

In bioconjugation, the molecule could be linked to antibodies, peptides, or other targeting moieties. After derivatization to introduce a suitable linker, the aminophenol core could be conjugated to a biomolecule, enabling targeted delivery. The inherent properties of the dimethoxyphenol core, such as its redox activity or fluorescence upon further modification, could then be exploited for imaging or therapeutic applications. This approach is central to "drugging the undruggable" by creating highly potent and specific therapeutic agents. nih.gov

Applications in Chemical Sciences: Research and Development

Development of Analytical Chemistry Methodologies

In analytical chemistry, the detection and quantification of specific molecules often require methods that are both sensitive and selective. The structural features of 2-Amino-4,5-dimethoxyphenol (B3280200) hydrochloride make it amenable to modern analytical techniques, particularly those involving chromatography and mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like 2-Amino-4,5-dimethoxyphenol hydrochloride, LC-MS can be used for its identification and quantification in complex mixtures. The compound's polarity allows for effective separation using reversed-phase HPLC columns. lcms.cz

In the mass spectrometer, the molecule can be ionized, typically through electrospray ionization (ESI), to form a protonated molecular ion [M+H]+. The predicted mass-to-charge ratio (m/z) for this ion would be approximately 170.08. uni.lu Further fragmentation of this ion within the mass spectrometer (MS/MS) would produce a characteristic pattern of fragment ions, allowing for highly selective and sensitive detection. While specific LC-MS methods developed exclusively for this compound are not extensively detailed in the literature, the principles for its analysis are well-established for similar phenolic and amino compounds. nih.govnih.gov

Table 1: Predicted LC-MS Collision Cross Section (CCS) Data for 2-Amino-4,5-dimethoxyphenol
Adductm/zPredicted CCS (Ų)
[M+H]+170.08118132.7
[M+Na]+192.06312141.9
[M-H]-168.06662135.5

Data sourced from PubChemLite. uni.lu

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, such as HPLC with UV or fluorescence detection. sdiarticle4.com This process can enhance detectability, improve chromatographic separation, and increase sensitivity. thermofisher.com

While this compound is more commonly a target for derivatization itself, its functional groups (amine and phenol) are characteristic of molecules used as derivatization agents. For instance, the primary amine group could potentially react with analytes containing carbonyl groups to form Schiff bases. However, the more common application involves other reagents targeting the amine or phenol (B47542) groups of analytes. Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used to derivatize primary amines, like the one present in this compound, to yield highly fluorescent products that can be detected at very low concentrations. thermofisher.comcreative-proteomics.com Similarly, dansyl chloride can react with both phenolic hydroxyl and amino groups to create derivatives with strong fluorescence and UV absorption, facilitating their analysis. nih.gov

Exploration in Material Science and Organic Electronics

The field of material science continuously seeks new organic molecules with specific electronic and physical properties for the development of advanced materials. The aromatic and functionalized nature of this compound suggests its potential as a precursor for such materials.

Organic molecules with conjugated π-systems are fundamental to the field of organic electronics, which includes devices like OLEDs and chemical sensors. The benzene (B151609) ring in this compound forms a basic conjugated system. While the compound itself is not extensively conjugated, it can serve as a building block for larger, more complex molecules with enhanced electronic properties. For example, derivatives of aminophenols can be used to construct molecules with extended π-conjugation, which is a key requirement for materials used in OLEDs. acs.org Furthermore, the amino and hydroxyl groups can be functionalized to tune the electronic properties of the molecule or to act as binding sites in chemical sensors. mdpi.com Research into related structures, such as 2-amino-4,6-diphenylnicotinonitriles, has shown promise in the development of fluorescent sensors. mdpi.com

Polymers with specific functionalities are in high demand for a wide range of applications, from drug delivery to specialty coatings. Monomers containing reactive functional groups can be polymerized to create materials with tailored properties. The amine and phenol groups on this compound make it a candidate for incorporation into polymers like polyamides, polyesters, or polyurethanes through condensation polymerization. The resulting polymers would possess pendant methoxy (B1213986) groups and potentially free amine or hydroxyl groups, which could be used for further post-polymerization modification. scirp.org This approach allows for the creation of functionalized polymeric materials where properties such as solubility, pH-responsiveness, and binding capabilities can be precisely controlled. whiterose.ac.ukresearchgate.net

Role in Medicinal Chemistry Research: Synthesis of Structurally Targeted Derivatives

One of the most significant applications of this compound is as a scaffold or intermediate in medicinal chemistry for the synthesis of complex, biologically active molecules. The arrangement of functional groups on the phenyl ring provides a versatile platform for constructing a variety of heterocyclic systems and other targeted derivatives.

Research has demonstrated the utility of the 2-amino-4,5-dimethoxyphenyl moiety in creating compounds with potential therapeutic value. For instance, it has been used as a key intermediate in the synthesis of (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone, which in turn is a precursor for preparing quino[1,2-c]quinazolines. researchgate.net Similarly, related structures like methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate have been derivatized to explore potential local anesthetic and anti-inflammatory activities. nih.gov

The general strategy often involves using the amine group to build new heterocyclic rings. Aminophenols are well-known starting materials for synthesizing benzoxazines, benzoxazepines, and other fused ring systems that are prevalent in many pharmacologically active compounds. researchgate.net Furthermore, amino acetophenones with similar dimethoxy substitution patterns have been employed in diversity-oriented synthesis to create libraries of natural product analogs, including flavones, coumarins, and quinolones, for drug discovery programs. nih.gov This highlights the value of the aminodimethoxyphenyl scaffold as a foundational element for generating molecular diversity in the search for new therapeutic agents.

Chemical Scaffold for New Chemical Entities

In the field of medicinal chemistry, a chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. 2-Amino-4,5-dimethoxyphenol, the free base of the hydrochloride salt, presents a versatile scaffold due to its combination of a phenolic hydroxyl group, an amino group, and a dimethoxy-substituted aromatic ring. These features offer multiple points for chemical modification, making it a valuable starting material for the synthesis of more complex molecules.

The inherent reactivity of the amino and hydroxyl groups allows for a wide range of chemical transformations. For instance, the amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the hydroxyl group can be derivatized through etherification and esterification. The aromatic ring itself can also be subject to further substitution reactions, although the existing methoxy and amino groups direct incoming substituents to specific positions.

This multi-functional nature enables chemists to systematically alter the structure of the parent molecule, leading to the generation of new chemical entities with potentially diverse biological activities. The dimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active compounds, further enhancing the potential of this scaffold in drug discovery programs. For example, the related compound, 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869), serves as a key intermediate in the synthesis of quinazoline (B50416) derivatives, a class of compounds with a broad spectrum of pharmacological activities. nih.gov This underscores the utility of the 2-amino-4,5-dimethoxyphenyl core in constructing heterocyclic systems of medicinal importance. nih.govpreprints.org

Design and Synthesis of Derivatives with Targeted Enzyme Inhibition Potential

The structural attributes of this compound make it an attractive starting point for the design and synthesis of molecules that can selectively inhibit the function of specific enzymes, such as topoisomerases and cytochrome P450 enzymes.

A notable example of the utility of a closely related derivative is in the development of topoisomerase I inhibitors. nih.gov Topoisomerases are enzymes that play a crucial role in DNA replication and transcription, and their inhibition is a key mechanism of action for several anticancer drugs. mdpi.com In a study focused on the discovery of new topoisomerase I inhibitors, 1-(2-amino-4,5-dimethoxyphenyl)ethanone was utilized as a starting material for the synthesis of a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines. nih.gov

The synthesis involved the conversion of the 2-aminoacetophenone (B1585202) derivative into benzoyl derivatives, which then underwent intramolecular cyclization to form the quinoline (B57606) core. nih.gov Subsequent modifications led to the final compounds, which were evaluated for their ability to inhibit topoisomerase I. This research highlights how the 2-amino-4,5-dimethoxyphenyl scaffold can be elaborated into more complex structures with specific biological targets. nih.gov

Theoretical and Computational Studies on 2 Amino 4,5 Dimethoxyphenol Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 2-Amino-4,5-dimethoxyphenol (B3280200) hydrochloride. DFT methods, such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular geometry and predict a wide array of molecular properties. researchgate.netnih.gov

These calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com For instance, a smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. In studies of similar aromatic amines and phenols, DFT calculations have been essential for elucidating electronic properties and reactivity. researchgate.netnih.gov

Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, providing insights into the stability of different conformations or the feasibility of reaction pathways involving the compound.

Table 1: Illustrative DFT-Calculated Electronic Properties

Parameter Exemplary Value Significance
HOMO Energy -5.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.3 eV Relates to chemical reactivity and stability mdpi.com
Dipole Moment 3.5 D Measures the polarity of the molecule nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For 2-Amino-4,5-dimethoxyphenol hydrochloride, molecular modeling is crucial for exploring its conformational landscape. The molecule possesses several rotatable bonds, including those associated with the methoxy (B1213986) and amino groups, leading to various possible spatial arrangements (conformers).

Conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy of each resulting structure. This process, often carried out using molecular mechanics force fields or semi-empirical methods, helps identify the most stable, low-energy conformers. The results of such an analysis can reveal the preferred orientation of the functional groups, which in turn influences the molecule's physical properties and biological activity. For example, the spatial orientation of the amine and hydroxyl groups can affect its ability to interact with biological targets. nih.gov

Table 2: Example of Conformational Energy Profile

Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol)
+3.5
60° +1.2
120° +2.8

Prediction and Interpretation of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental results. For this compound, theoretical calculations can provide valuable insights into its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational frequencies can be calculated using DFT methods. researchgate.net The computed frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and molecular motions. materialsciencejournal.org For example, the characteristic stretching frequencies for the N-H, O-H, and C-O bonds can be accurately predicted. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net These theoretical predictions are instrumental in assigning peaks in experimental NMR spectra, which can be particularly complex for substituted aromatic systems.

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions within the benzene (B151609) ring).

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Data Predicted Value Experimental Value
N-H Stretch (IR) 3450 cm⁻¹ 3445 cm⁻¹
O-H Stretch (IR) 3350 cm⁻¹ 3340 cm⁻¹
Aromatic C-H (¹H NMR) 6.8 ppm, 7.1 ppm 6.9 ppm, 7.2 ppm
Methoxy C (¹³C NMR) 56.5 ppm 56.2 ppm

Structure-Property Relationship (SPR) Investigations

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its physicochemical properties. Computational methods are invaluable in quantifying these relationships. For this compound, SPR investigations could explore how modifications to its chemical structure affect properties like solubility, lipophilicity (logP), and electronic characteristics.

By creating a library of virtual derivatives (e.g., by altering substituents on the aromatic ring), computational tools can rapidly predict their properties. For instance, replacing a methoxy group with a different functional group could significantly alter the molecule's dipole moment and polar surface area, which in turn affects its solubility and permeability across biological membranes. These predictive models help in designing new molecules with desired properties. Studies on related phenethylamine (B48288) and piperidine (B6355638) scaffolds have demonstrated that modifications to substituents are crucial determinants of their activity. nih.gov

Analysis of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (solid or solution) is governed by its intermolecular interactions. The molecule contains hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the oxygen atoms of the methoxy and hydroxyl groups), allowing it to form hydrogen bonds with itself or with solvent molecules. researchgate.net

Computational methods can be used to analyze these interactions. For example, Hirshfeld surface analysis can visualize and quantify intermolecular contacts in the crystalline state. researchgate.netbohrium.com In solution, the effect of the solvent on the molecule's conformation and properties can be modeled using either explicit solvent models (where individual solvent molecules are included in the calculation) or implicit solvent models (where the solvent is treated as a continuous medium). These models are crucial for understanding how the solvent environment influences the molecule's stability, reactivity, and spectroscopic properties. mdpi.com For instance, the polarity of the solvent can affect the molecule's dipole moment and shift its UV-Vis absorption spectrum. nih.gov

Analytical Methodologies for the Characterization and Purity Assessment of 2 Amino 4,5 Dimethoxyphenol Hydrochloride and Its Derivatives

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC)

Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like aminophenols. nih.gov The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For aminophenols, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer. pom.go.id The inclusion of a buffer is crucial for controlling the ionization state of the amino and phenolic groups, thereby ensuring reproducible retention times and good peak shapes. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. sielc.com

Table 1: Illustrative HPLC Parameters for Aminophenol Analysis

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., Zorbax SB-Aq, 50 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., 0.05 M acetic buffer, pH 5.9) pom.go.id
Flow Rate 1.0 mL/min pom.go.id
Column Temperature 35-40 °C pom.go.idgoogle.com
Detection UV at 225-275 nm sielc.comnih.gov

| Sample Preparation | Dissolution in a mixture of water and an organic solvent (e.g., acetonitrile) google.com |

Gas Chromatography (GC) can also be used, but often requires derivatization of the polar amino and hydroxyl groups to increase the compound's volatility and thermal stability. oup.comoup.com Derivatization involves reacting the analyte with a reagent to form a less polar, more volatile derivative. Common derivatizing agents for these functional groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). oup.com The separation in GC occurs based on the compound's boiling point and interaction with the stationary phase within a capillary column. ingentaconnect.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. ingentaconnect.comirjet.net

Table 2: General Gas Chromatography Parameters for Aminophenol Analysis

Parameter Typical Conditions
Column Capillary column (e.g., HP-5, 10 m x 0.53 mm x 2.65 µm) ingentaconnect.com
Carrier Gas Nitrogen or Helium ingentaconnect.com
Inlet Temperature 250-280 °C ingentaconnect.comirjet.net
Oven Program Temperature programming (e.g., initial hold at 70°C, ramp to 150°C) ingentaconnect.com
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) ingentaconnect.com

| Derivatization | Often required; e.g., acetylation followed by trifluoroacetylation oup.com |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-4,5-dimethoxyphenol (B3280200) hydrochloride, confirming the presence of key functional groups, and determining its exact mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-4,5-dimethoxyphenol, one would expect to see distinct signals for the two aromatic protons, the protons of the two methoxy (B1213986) groups, and the protons of the amino and hydroxyl groups. researchgate.net The aromatic protons would appear as singlets, and the methoxy groups would also present as sharp singlets.

¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the six aromatic carbons (four substituted and two with hydrogen atoms) and the two carbons of the methoxy groups. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Amino-4,5-dimethoxyphenol Moiety

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H (2) 6.2 - 7.0 98 - 115
Methoxy (-OCH₃) (6H) 3.8 - 3.9 55 - 57
Amino (-NH₂) Broad singlet, variable N/A
Phenolic (-OH) Broad singlet, variable N/A

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. The IR spectrum of 2-Amino-4,5-dimethoxyphenol hydrochloride would be expected to show distinct absorption bands corresponding to the N-H stretches of the amino group, the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring and methoxy groups, C=C stretches of the aromatic ring, and C-O stretches of the ether and phenol groups. researchgate.netmdpi.com

Table 4: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, broad 3200 - 3600
Amino N-H Stretch 3300 - 3500 researchgate.net
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (in -OCH₃) Stretch 2850 - 3000
Aromatic C=C Stretch 1500 - 1650
Amino N-H Bending 1600 - 1650 nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like 2-Amino-4,5-dimethoxyphenol exhibit strong UV absorption due to π-π* transitions in the benzene (B151609) ring. researchgate.net The position of the absorption maxima (λ_max) is influenced by the substituents on the ring. The amino, hydroxyl, and methoxy groups are all auxochromes that can shift the absorption to longer wavelengths. The spectrum is typically recorded in a solvent like methanol or ethanol (B145695). researchgate.net

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique provides the exact molecular weight and valuable structural information from the fragmentation pattern. For 2-Amino-4,5-dimethoxyphenol (free base, C₈H₁₁NO₃, Mol. Wt.: 169.18 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 169. Common fragmentation pathways could involve the loss of a methyl group (CH₃) from a methoxy moiety or other characteristic cleavages. High-resolution mass spectrometry (HRMS) can determine the elemental formula with very high accuracy. uni.lu

Table 5: Predicted Mass Spectrometry Data for 2-Amino-4,5-dimethoxyphenol

Adduct/Ion m/z (mass-to-charge ratio)
[M+H]⁺ 170.08118 uni.lu
[M+Na]⁺ 192.06312 uni.lu
[M-H]⁻ 168.06662 uni.lu

Microanalytical Techniques for Elemental Composition

Elemental analysis is a crucial microanalytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a fundamental check of the compound's purity and empirical formula. For this compound (C₈H₁₂ClNO₃), the theoretical elemental composition can be precisely calculated. A close match between the experimental and calculated values provides strong evidence for the compound's identity and purity. researchgate.net

Table 6: Theoretical Elemental Composition of this compound (C₈H₁₂ClNO₃)

Element Symbol Atomic Weight % Composition
Carbon C 12.011 46.72%
Hydrogen H 1.008 5.88%
Chlorine Cl 35.453 17.24%
Nitrogen N 14.007 6.81%

Future Research Directions and Translational Opportunities for 2 Amino 4,5 Dimethoxyphenol Hydrochloride

The unique structural features of 2-amino-4,5-dimethoxyphenol (B3280200) hydrochloride, including its reactive amino and hydroxyl groups and its dimethoxy-substituted aromatic ring, position it as a valuable scaffold for future chemical exploration and application. The following sections outline key areas for future research that could unlock the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4,5-dimethoxyphenol hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves methoxylation and amination of phenol derivatives under controlled conditions. For purity optimization, recrystallization in ethanol or methanol is effective. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) can confirm purity (>98%) . USP-grade reagents and anhydrous solvents (e.g., ethyl ether) are critical for minimizing byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 resolve methoxy (-OCH3) and amine (-NH2) protons (δ 3.8–4.2 ppm and δ 5.5–6.0 ppm, respectively) .
  • IR : Stretching bands at 3300–3500 cm1^{-1} (N-H) and 1250 cm1^{-1} (C-O) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+^+ peaks matching molecular weight (e.g., ~213.7 g/mol) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across studies involving this compound?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC .
  • Replication : Conduct dose-response curves in triplicate. Cross-validate findings using orthogonal assays (e.g., antioxidant activity via DPPH radical scavenging vs. cellular ROS assays) .
  • Data Normalization : Report activities relative to positive controls (e.g., ascorbic acid for antioxidants) .

Q. What strategies are recommended for enhancing the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Buffering : Use phosphate buffer (pH 6.0–7.4) to minimize hydrolysis.
  • Temperature : Store solutions at 4°C for short-term use; lyophilize for long-term storage .
  • Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidative degradation .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • pKa Prediction : Use software (e.g., MarvinSketch) to estimate protonation states (predicted pKa ~10.3 for phenolic -OH) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization .

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Reactant of Route 1
2-Amino-4,5-dimethoxyphenol hydrochloride
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Reactant of Route 2
2-Amino-4,5-dimethoxyphenol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.